molecular formula C12H21ClN2O2 B1478759 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2098129-84-9

2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Cat. No. B1478759
CAS RN: 2098129-84-9
M. Wt: 260.76 g/mol
InChI Key: HMANQXDYBXDLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and piperazine classes. It was first synthesized by Alexander Shulgin in 1974 and was described in his 1991 book PiHKAL (Phenethylamines i Have Known And Loved). It has been used in scientific research to study the effects of psychedelics on human behavior and cognition.

Mechanism of Action

2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one acts as a serotonin-2A receptor agonist, which means it binds to the serotonin-2A receptor in the brain and activates it. This activation of the receptor is thought to be responsible for the psychedelic effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is thought to act as an agonist at the 5-HT1A receptor, which is believed to mediate the anxiolytic and antidepressant effects of the drug.
Biochemical and Physiological Effects
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one produces a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, as evidenced by its effects on the serotonin-2A receptor. Additionally, 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has been found to increase the levels of the neurotransmitters dopamine and norepinephrine, which are associated with feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe when used in a controlled setting. Additionally, it produces a variety of effects that can be studied in a laboratory setting. However, it also has some limitations. It has a relatively short duration of action, which makes it difficult to study the long-term effects of the drug. Additionally, it is not approved by the FDA for use in humans, so it can only be used in research on animals or in vitro experiments.

Future Directions

There are several potential future directions for research involving 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one. One area of research could focus on the effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one on anxiety and depression. Additionally, further research could be conducted on the long-term effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one, as well as its potential interactions with other drugs. Finally, further research could be conducted on the potential interactions between 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one and other psychedelics, such as psilocybin or LSD.

Scientific Research Applications

2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is widely used in scientific research to study the effects of psychedelics on human behavior and cognition. It has been studied in a variety of contexts, including its effects on depression, anxiety, and addiction. Additionally, it has been used to study the effects of psychedelics on creativity and problem-solving.

properties

IUPAC Name

2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMANQXDYBXDLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.